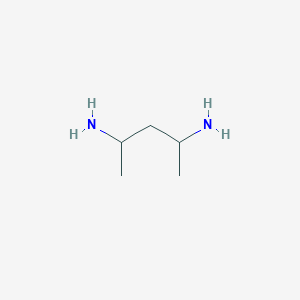

2,4-Pentanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175855. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-4(6)3-5(2)7/h4-5H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQDLMSXMOGEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306352 | |

| Record name | 2,4-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-05-9 | |

| Record name | 2,4-Pentanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pentane-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentanediamine is a crucial building block in organic synthesis, particularly valued for its role as a chiral ligand in asymmetric catalysis and as a precursor for various pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, with a focus on practical, laboratory-scale preparations. Detailed experimental protocols for common synthetic routes, including reductive amination of acetylacetone and catalytic hydrogenation of 2,4-pentanedione dioxime, are presented. Furthermore, this guide elaborates on the critical techniques for the purification and separation of its stereoisomers—the enantiomeric pair ((2R,4R)- and (2S,4S)-) and the meso form—through fractional distillation and chiral resolution using tartaric acid. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation.

Introduction

This compound, a 1,3-diamine, possesses two stereogenic centers, giving rise to three stereoisomers: a pair of enantiomers ((2R,4R)- and (2S,4S)-2,4-pentanediamine) and an achiral meso-2,4-pentanediamine. The distinct spatial arrangement of the amino groups in each stereoisomer imparts unique properties, making their selective synthesis and efficient separation a topic of significant interest in synthetic chemistry and drug development. The chiral enantiomers are particularly sought after for their application as ligands in transition-metal catalyzed asymmetric reactions, enabling the synthesis of enantiomerically pure compounds.

This guide aims to provide researchers and professionals with a detailed and practical resource for the preparation and purification of this compound, covering both racemic and stereochemically pure forms.

Synthesis of this compound

The synthesis of this compound can be broadly approached through two main strategies: the formation of a mixture of stereoisomers followed by separation, or stereoselective synthesis to directly yield a specific isomer. This section details common methods for the non-stereoselective synthesis of a mixture of this compound stereoisomers.

Reductive Amination of Acetylacetone

A prevalent and straightforward method for the synthesis of this compound involves the reductive amination of acetylacetone (2,4-pentanedione). This one-pot reaction typically proceeds by first forming the diimine or enamine intermediates through condensation with an ammonia source, followed by in-situ reduction.

Experimental Protocol: Reductive Amination with Ammonia and Hydrogen Gas

A detailed experimental protocol for the reductive amination of acetylacetone is as follows:

-

Reaction Setup: A high-pressure autoclave is charged with acetylacetone, an ammonia source (e.g., liquid ammonia or an aqueous solution), a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), and a suitable solvent (e.g., ethanol or methanol).

-

Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred.

-

Work-up: After the reaction is complete (monitored by GC or TLC), the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Isolation: The solvent and excess ammonia are removed under reduced pressure. The crude product is then purified by distillation.

A visual representation of this workflow is provided below.

Table 1: Quantitative Data for Reductive Amination of Acetylacetone

| Parameter | Value | Reference |

| Reactants | ||

| Acetylacetone | 1.0 mol | Generic Protocol |

| Ammonia | 5-10 mol | Generic Protocol |

| Catalyst (Raney Ni) | 5-10 g | Generic Protocol |

| Solvent (Ethanol) | 500 mL | Generic Protocol |

| Reaction Conditions | ||

| Hydrogen Pressure | 50-100 atm | Generic Protocol |

| Temperature | 100-150 °C | Generic Protocol |

| Reaction Time | 6-12 hours | Generic Protocol |

| Results | ||

| Yield | 60-75% | Generic Protocol |

| Purity (crude) | >90% | Generic Protocol |

Catalytic Hydrogenation of 2,4-Pentanedione Dioxime

Another established route to this compound is the catalytic hydrogenation of 2,4-pentanedione dioxime. The dioxime can be prepared from acetylacetone and hydroxylamine.

Experimental Protocol: Synthesis and Hydrogenation of 2,4-Pentanedione Dioxime

-

Dioxime Formation: Acetylacetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) in an aqueous or alcoholic solution to form 2,4-pentanedione dioxime. The dioxime precipitates and can be collected by filtration.

-

Hydrogenation: The isolated dioxime is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under hydrogen pressure.

-

Work-up and Isolation: Following the reaction, the catalyst is filtered off, and the solvent is removed by evaporation. The resulting crude this compound is then purified by distillation.

Table 2: Quantitative Data for Catalytic Hydrogenation of 2,4-Pentanedione Dioxime

| Parameter | Value | Reference |

| Reactants (Dioxime Formation) | ||

| Acetylacetone | 1.0 mol | Generic Protocol |

| Hydroxylamine HCl | 2.2 mol | Generic Protocol |

| Sodium Carbonate | 1.1 mol | Generic Protocol |

| Reactants (Hydrogenation) | ||

| 2,4-Pentanedione Dioxime | 1.0 mol | Generic Protocol |

| Catalyst (Raney Ni) | 10-15 g | Generic Protocol |

| Solvent (Ethanol) | 1 L | Generic Protocol |

| Reaction Conditions (Hydrogenation) | ||

| Hydrogen Pressure | 70-100 atm | Generic Protocol |

| Temperature | 80-120 °C | Generic Protocol |

| Results | ||

| Yield (overall) | 55-70% | Generic Protocol |

Purification and Separation of Stereoisomers

The synthetic methods described above typically yield a mixture of the three stereoisomers of this compound. For many applications, particularly in asymmetric catalysis, the separation of these isomers is essential.

Fractional Distillation

The meso and the racemic (dl) pair of this compound have slightly different boiling points, which allows for their separation by careful fractional distillation.

Experimental Protocol: Fractional Distillation

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is assembled.

-

Procedure: The crude mixture of this compound is charged into the distillation flask. The mixture is heated, and the fractions are collected at their respective boiling points. The composition of the fractions can be monitored by GC analysis.

Table 3: Physical Properties for Fractional Distillation

| Stereoisomer | Boiling Point (°C) at 760 mmHg |

| meso-2,4-Pentanediamine | ~145-147 |

| (±)-2,4-Pentanediamine | ~140-142 |

Chiral Resolution of Enantiomers using Tartaric Acid

The racemic mixture of (2R,4R)- and (2S,4S)-2,4-pentanediamine can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by crystallization.[1][2][3]

Experimental Protocol: Chiral Resolution

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol), and a solution of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in the same solvent is added.

-

Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: The crystals are collected by filtration and can be further purified by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a strong base (e.g., NaOH) to liberate the free enantiomerically enriched diamine, which is then extracted with an organic solvent.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of basification and extraction.

Table 4: Quantitative Data for Chiral Resolution

| Parameter | Value | Reference |

| Reactants | ||

| Racemic this compound | 1.0 mol | [2] |

| L-(+)-Tartaric Acid | 1.0 mol | [2] |

| Solvent (Methanol) | 1-2 L | [2] |

| Results | ||

| Yield of resolved enantiomer | 35-45% (per enantiomer) | [2] |

| Optical Purity (ee) | >98% | [2] |

Conclusion

The synthesis and purification of this compound, particularly its stereoisomers, are critical for its application in various fields of chemical research and development. This guide has provided a detailed overview of robust and reproducible methods for its preparation and the separation of its stereoisomers. The reductive amination of acetylacetone and the catalytic hydrogenation of its dioxime offer reliable routes to a mixture of stereoisomers. Subsequent purification by fractional distillation and chiral resolution with tartaric acid are effective techniques for isolating the meso and enantiomerically pure forms of this compound. The provided experimental protocols, quantitative data, and visual workflows are intended to serve as a valuable resource for chemists in academia and industry.

References

Spectroscopic Characterization of 2,4-Pentanediamine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentanediamine is a chiral diamine with three stereoisomers: (2R,4R)- and (2S,4S)-enantiomers, and a meso-diastereomer. The distinct stereochemistry of these isomers imparts different physical, chemical, and biological properties, making their accurate identification and characterization crucial in fields such as catalysis, materials science, and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published, isomer-specific raw data, this guide presents predicted spectroscopic data based on fundamental principles of stereoisomerism and spectroscopy, alongside detailed, standardized experimental protocols for data acquisition.

Introduction to this compound Isomers

This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S) or (2S,4R), which are identical). The chiral enantiomers are optically active and rotate plane-polarized light in opposite directions, while the meso isomer is achiral due to an internal plane of symmetry and is optically inactive. These structural differences are the basis for their differentiation using spectroscopic methods.

The relationship between these isomers can be visualized as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the diastereomers of this compound.[1][2] While the enantiomers will have identical NMR spectra in an achiral solvent, the meso isomer, being a diastereomer of the chiral pair, will exhibit a distinct spectrum.

Predicted ¹H NMR Spectra

The key to differentiating the isomers lies in the symmetry of the molecules. The chiral isomers ((2R,4R) and (2S,4S)) possess a C₂ axis of symmetry, making the two halves of the molecule chemically equivalent. In contrast, the meso isomer has a plane of symmetry (Cₛ), which leads to a different pattern of chemical equivalence.

Table 1: Predicted ¹H NMR Data for this compound Isomers (in CDCl₃)

| Proton | (2R,4R)- / (2S,4S)-Isomers (Predicted) | meso-Isomer (Predicted) |

| CH₃ (C1, C5) | Doublet, ~1.1 ppm | Two doublets, ~1.1 and ~1.2 ppm |

| CH₂ (C3) | Two multiplets (diastereotopic), ~1.3-1.5 ppm | Multiplet, ~1.4 ppm |

| CH (C2, C4) | Multiplet, ~2.8-3.0 ppm | Two multiplets, ~2.7 and ~2.9 ppm |

| NH₂ | Broad singlet, ~1.5-2.5 ppm | Broad singlet, ~1.5-2.5 ppm |

-

For the chiral isomers: Due to the C₂ symmetry, the two methyl groups (C1 and C5) are equivalent, as are the two methine protons (on C2 and C4). The two protons on the central methylene group (C3) are diastereotopic and will thus be inequivalent, appearing as separate multiplets.

-

For the meso isomer: The plane of symmetry makes the two methyl groups inequivalent, leading to two distinct doublet signals. Similarly, the two methine protons are inequivalent. The two protons on the C3 methylene are equivalent.

Predicted ¹³C NMR Spectra

The difference in symmetry is even more apparent in the ¹³C NMR spectra.[3]

Table 2: Predicted ¹³C NMR Data for this compound Isomers (in CDCl₃)

| Carbon | (2R,4R)- / (2S,4S)-Isomers (Predicted) | meso-Isomer (Predicted) |

| C1, C5 (CH₃) | One signal, ~24 ppm | Two signals, ~23 and ~25 ppm |

| C3 (CH₂) | One signal, ~45 ppm | One signal, ~44 ppm |

| C2, C4 (CH) | One signal, ~50 ppm | Two signals, ~49 and ~51 ppm |

-

For the chiral isomers: The C₂ symmetry results in only three distinct carbon signals.

-

For the meso isomer: The inequivalence of the two halves of the molecule results in five distinct carbon signals.

To distinguish between the enantiomers, a chiral solvating agent or a chiral derivatizing agent would be necessary to induce diastereomeric interactions that would lead to separable NMR signals.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 128-1024 scans (due to the low natural abundance of ¹³C).

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of functional groups. For this compound, the key features will be the N-H and C-H stretching and bending vibrations.[5][6][7] The spectra of the three stereoisomers are expected to be very similar, with only minor differences in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two medium peaks (symmetric and asymmetric) |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, sharp peaks |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium, sharp peak |

| C-H Bend | 1375 - 1470 | Medium peaks |

| C-N Stretch | 1000 - 1250 | Medium to weak peak |

| N-H Wag | 750 - 900 | Broad, medium peak |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Ensure a thin film is formed without air bubbles.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

-

Data Acquisition:

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. All three stereoisomers of this compound will have the same molecular weight and are expected to produce identical mass spectra under standard ionization conditions like Electron Ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Nominal Mass | 102 |

| Predicted m/z of Molecular Ion (M⁺) | 102 |

| Predicted Key Fragment Ions (m/z) | 87 ([M-CH₃]⁺), 58 ([M-C₃H₇]⁺), 44 ([CH₃CHNH₂]⁺) |

The fragmentation of amines is typically dominated by α-cleavage, which is the cleavage of the bond adjacent to the C-N bond.[8] This results in the formation of a stable iminium cation.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dilute the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (Gas Chromatography):

-

Use a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

-

Set an appropriate temperature program for the GC oven to ensure separation from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Use helium as the carrier gas.

-

-

Instrument Setup (Mass Spectrometry):

-

Use a mass spectrometer with an Electron Ionization (EI) source.

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 35 to 200.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The GC will separate the components of the sample, and the eluent will be directed into the mass spectrometer for ionization and analysis.

-

-

Data Analysis:

-

Analyze the mass spectrum corresponding to the GC peak of this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Overall Experimental Workflow

The comprehensive characterization of this compound isomers follows a logical progression of spectroscopic analyses.

Conclusion

The spectroscopic characterization of this compound isomers relies on a combination of techniques. While mass spectrometry and IR spectroscopy are excellent for confirming the overall molecular structure and functional groups, NMR spectroscopy is indispensable for distinguishing between the diastereomeric meso and chiral isomers. The key to this differentiation is the inherent symmetry of each isomer, which dictates the number of unique signals in the NMR spectra. Although the enantiomers are indistinguishable by standard NMR, the use of chiral additives can resolve this ambiguity. The predicted data and detailed protocols provided in this guide offer a solid framework for the successful characterization of these important chemical building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry of Amines [jove.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentanediamine, a chiral diamine, presents a compelling scaffold for research and development in medicinal chemistry and materials science. Its stereoisomeric nature, arising from two chiral centers, allows for the fine-tuning of molecular geometry, which is of paramount importance in the design of targeted therapeutics and stereoselective catalysts. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its stereoisomers. The information herein is intended to support professionals in drug discovery and development by providing key data and methodologies.

Stereoisomerism

This compound possesses two stereogenic centers at the C2 and C4 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediamine, and an achiral meso compound, (2R,4S)-pentanediamine. This stereochemical diversity is a critical consideration in its application, as different isomers can exhibit varied biological activities and coordination properties.

Physical and Chemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | PubChem[1] |

| Molecular Weight | 102.18 g/mol | PubChem[1] |

| IUPAC Name | pentane-2,4-diamine | PubChem[1] |

| CAS Number | 591-05-9 | Molport[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 52 Ų | PubChem[1][3] |

Note: Specific experimental values for properties such as boiling point, melting point, and pKa for the individual stereoisomers of this compound are not consistently reported in the surveyed literature. General pKa values for diamines can be found in various sources, but precise experimental determination for these specific isomers is recommended for quantitative studies.[4][5][6][7]

Synthesis and Stereoselective Separation

The synthesis of this compound typically results in a mixture of its stereoisomers. The separation of these isomers into their enantiomerically pure forms is crucial for their application in stereospecific processes.

General Synthesis Approach

A common route to diamines involves the reductive amination of a corresponding diketone or the reduction of a dioxime. For this compound, this would involve 2,4-pentanedione as a starting material.

Experimental Protocol: Stereoselective Synthesis of meso-2,4-Diaminopentane (Conceptual)

While a specific detailed protocol was not fully accessible, the literature suggests a stereoselective synthesis is possible. A conceptual outline based on known organic chemistry principles is provided below. For a detailed, validated protocol, consulting the primary literature, such as the work by Wynberg and colleagues, is recommended.[8]

Reaction: Stereoselective reduction of a suitable precursor derived from 2,4-pentanedione.

Materials:

-

Precursor molecule (e.g., a cyclic derivative of 2,4-pentanedione designed to control stereochemistry)

-

Reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification reagents and equipment (e.g., rotary evaporator, chromatography columns)

Procedure (General Outline):

-

The precursor is dissolved in an anhydrous solvent under an inert atmosphere.

-

The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred for a specified time until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts.

-

The crude product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.

-

The final product is purified by distillation or chromatography to yield the desired meso-2,4-diaminopentane.

Chiral Resolution of Racemic this compound

The separation of the (2R,4R) and (2S,4S) enantiomers can be achieved through chiral resolution techniques. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the pure enantiomers.

Caption: A generalized workflow for the chiral resolution of a racemic mixture.

Spectroscopic Data

Detailed NMR and other spectroscopic data for the individual stereoisomers of this compound are not widely available in public databases. Researchers should expect to perform their own spectroscopic analysis for structural confirmation and purity assessment. The expected 1H and 13C NMR spectra would be complex due to the chirality and potential for diastereotopicity of protons and carbons.

Applications in Drug Development

Diamines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The stereochemistry of this compound makes it a particularly interesting building block for creating structurally defined molecules that can interact specifically with biological targets.

Platinum-Based Anticancer Agents

A significant area of interest is the use of chiral diamines as ligands in platinum(II) complexes for cancer therapy.[10] The mechanism of action of platinum-based drugs like cisplatin involves the coordination of the platinum center to DNA, leading to apoptosis.[11] The geometry and chirality of the diamine ligand can influence the complex's cytotoxicity, cellular uptake, and ability to overcome drug resistance.[12]

Caption: A simplified diagram of the proposed mechanism of action for platinum-based anticancer drugs.

The cytotoxicity of platinum complexes is often evaluated in various cancer cell lines.[9] For instance, complexes with long-chain hydrophobic N-alkyl-diamine ligands have shown superior activity compared to cisplatin in certain cell lines.[10] This highlights the potential for designing novel this compound derivatives with enhanced therapeutic profiles.

Conclusion

This compound and its stereoisomers are valuable building blocks with significant potential in drug discovery and asymmetric synthesis. While a comprehensive dataset of their physical and chemical properties is still emerging, this guide provides a foundational understanding for researchers. Further investigation into the synthesis, characterization, and biological evaluation of the individual stereoisomers is warranted to fully unlock their therapeutic and catalytic potential. The methodologies and conceptual frameworks presented here offer a starting point for such endeavors.

References

- 1. This compound | C5H14N2 | CID 300673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentane-2,4-diamine | 591-05-9 | Buy Now [molport.com]

- 3. (2R,4S)-pentane-2,4-diamine | C5H14N2 | CID 13539705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pKa values of chiral Brønsted acid catalysts: phosphoric acids/amides, sulfonyl/sulfuryl imides, and perfluorinated TADDOLs (TEFDDOLs). | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platinum(II) complexes containing long-chain hydrophobic N-alkyl-diamine ligands: synthesis, characterization, molecular modeling, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2,4-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4-pentanediamine, a chemical compound with applications in various research and development fields. Due to its hazardous properties, strict adherence to safety guidelines is crucial to ensure the well-being of laboratory personnel and the integrity of experimental work.

Section 1: Chemical and Physical Properties

This compound, with the molecular formula C₅H₁₄N₂, is a diamine that exists as three stereoisomers due to its two chiral centers.[1] Its structure consists of a five-carbon backbone with amino groups at the second and fourth positions.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂[2] |

| Molecular Weight | 102.18 g/mol [2] |

| CAS Number | 591-05-9[2] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

Skin Corrosion/Irritation : Causes severe skin burns and eye damage (Category 1B).[2]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3).[2]

GHS Hazard Statements:

Section 3: Safety and Handling Protocols

Proper handling of this compound is essential to minimize exposure and prevent accidents. The following protocols should be strictly followed:

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when working with this compound to provide a barrier against its corrosive and irritant properties.[3]

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

-

Skin Protection : Chemical-resistant gloves (materials to be determined by specific workplace assessment) and impervious clothing, such as a lab coat or apron, are mandatory.[4]

-

Respiratory Protection : Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

3.2 Spill and Leak Procedures

In the event of a spill or leak, the following steps should be taken:

-

Evacuate : Immediately evacuate personnel from the spill area.[4][5]

-

Ventilate : Ensure adequate ventilation of the affected area.[6]

-

Contain : Prevent further leakage if it is safe to do so.[4] Use a vapor-suppressing foam to reduce vapors.[7]

-

Absorb : Absorb the spill with an inert, non-combustible material such as earth, sand, or a universal binding agent.[6][7]

-

Collect : Use clean, non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[7]

-

Decontaminate : Clean the spill area thoroughly.

3.3 Fire-Fighting Measures

In case of a fire involving this compound, use the following extinguishing media:

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Section 4: First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Section 5: Storage and Disposal

5.1 Storage

Store this compound in a dry, cool, and well-ventilated area.[5] Keep containers tightly closed and away from heat, sparks, and open flames.[5] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

5.2 Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] This material and its container must be disposed of as hazardous waste.[6]

Section 6: Toxicological Information

For a related compound, 2,4-pentanedione, the following toxicity data has been reported:

-

Acute Oral Toxicity (Rats) : LD50 is between 0.25 and 1 mL/kg body weight.[8]

-

Acute Dermal Toxicity (Rabbits) : LD50 is 790 mg/kg bw for males and 1370 mg/kg bw for females.[8]

-

Acute Inhalation Toxicity (Rats) : LC50 is 4664 mg/m³.[8]

Given the structural similarities, a cautious approach should be taken, assuming this compound may have a comparable or potentially higher toxicity profile.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any work with this compound is undertaken. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H14N2 | CID 300673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 7. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

CAS number and molecular formula of 2,4-pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a diamine ligand with emerging potential in coordination chemistry and drug development. This document details its fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. A significant focus is placed on the synthesis of its derivatives and their metal complexes, particularly with platinum, highlighting their potential as cytotoxic agents. The guide summarizes key experimental protocols for the synthesis and biological evaluation of these compounds, presents available quantitative data on their efficacy, and explores their proposed mechanism of action. Visualizations of experimental workflows and potential signaling pathway interactions are provided to facilitate a deeper understanding of their therapeutic promise.

Core Chemical and Physical Data

This compound, a five-carbon diamine, serves as a versatile building block in synthetic chemistry. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 591-05-9 | [1] |

| Molecular Formula | C₅H₁₄N₂ | [1] |

| IUPAC Name | pentane-2,4-diamine | |

| Molecular Weight | 102.18 g/mol | |

| Synonyms | 2,4-Diaminopentane |

Synthesis and Stereochemistry

The synthesis of this compound and its derivatives is crucial for exploring their applications. Of particular interest is the stereoselective synthesis to obtain specific enantiomers, which can exhibit different biological activities.

Experimental Protocol: Synthesis of N,N'-diethyl-2,4-pentanediamine

A notable example is the synthesis of the enantiomeric ligands (R,R)- and (S,S)-N,N'-diethyl-2,4-pentanediamine, which have been utilized in the formation of platinum(II) complexes.[1]

Materials:

-

(R,R)- or (S,S)-2,4-pentanediol

-

Thionyl chloride

-

Diethylamine

-

Solvents (e.g., chloroform, ethanol)

Procedure:

-

Chlorination: The enantiomerically pure diol is reacted with thionyl chloride to produce the corresponding dichloride.

-

Amination: The resulting dichloride is then reacted with an excess of diethylamine to yield the desired N,N'-diethyl-2,4-pentanediamine.

-

Purification: The product is purified using standard techniques such as distillation or chromatography.

Coordination Chemistry and Potential in Drug Development

This compound and its derivatives are effective ligands for transition metals, with platinum complexes showing significant promise as anticancer agents. The diamine ligand chelates to the platinum center, forming stable complexes that can interact with biological macromolecules.

Experimental Protocol: Preparation of Platinum(II) Complexes

The synthesis of platinum(II) complexes with N,N'-diethyl-2,4-pentanediamine ligands has been described, providing a template for the development of novel therapeutic agents.[1]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

(R,R)- or (S,S)-N,N'-diethyl-2,4-pentanediamine

-

Solvents (e.g., water, dimethylformamide)

Procedure:

-

An aqueous solution of K₂PtCl₄ is prepared.

-

The diamine ligand is added to the platinum solution.

-

The reaction mixture is heated to facilitate the coordination of the ligand to the platinum center.

-

The resulting platinum(II) complex precipitates and is collected by filtration, washed, and dried.

Biological Activity and Mechanism of Action

Platinum complexes containing this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action, similar to other platinum-based drugs, involves binding to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxicity of the enantiomeric complexes [Pt(R,R-eap)Cl₂] and [Pt(S,S-eap)Cl₂] (where eap = N,N'-diethyl-2,4-pentanediamine) has been evaluated against murine leukemia (L1210) and human bladder tumor (T24) cell lines.[1]

| Compound | Cell Line | IC₅₀ (nM) |

| [Pt(R,R-eap)Cl₂] | L1210 | 14 |

| [Pt(S,S-eap)Cl₂] | L1210 | 33 |

| [Pt(R,R-eap)Cl₂] | T24 | No significant difference |

| [Pt(S,S-eap)Cl₂] | T24 | No significant difference |

The data indicates that the R,R enantiomer is more active in the leukemia cell line.[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxicity of these complexes is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the platinum complexes for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizing Workflows and Pathways

To aid in the conceptualization of the research and development process for this compound-based drugs, the following diagrams illustrate a typical experimental workflow and a hypothesized signaling pathway for the induction of apoptosis by platinum complexes.

Caption: A generalized experimental workflow for the development of this compound-based platinum drugs.

References

An In-Depth Technical Guide to the Stereoisomers of 2,4-Pentanediamine: (R,R), (S,S), and meso

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentanediamine is a chiral diamine that exists as three distinct stereoisomers: the (2R,4R) and (2S,4S) enantiomers, and the achiral meso form.[1] The stereochemical purity of these diamines is of paramount importance in their application as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of complex molecules, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the (R,R), (S,S), and meso stereoisomers of this compound, with a focus on experimental protocols and quantitative data.

Stereochemistry of this compound

The presence of two stereocenters at the C2 and C4 positions of the pentane backbone gives rise to the three possible stereoisomers. The (2R,4R) and (2S,4S) isomers are non-superimposable mirror images of each other, known as enantiomers, and are optically active. The meso isomer, (2R,4S)-2,4-pentanediamine, possesses an internal plane of symmetry, rendering it achiral and optically inactive.

Caption: Stereoisomers of this compound.

Synthesis of Stereoisomers

The stereoselective synthesis of each isomer is crucial for their specific applications.

Synthesis of meso-2,4-Pentanediamine

A common route to meso-2,4-pentanediamine involves the stereoselective synthesis of a precursor, meso-N,N'-dicarbethoxy-2,4-diaminopentane, followed by hydrolysis.

Experimental Protocol: Hydrolysis of meso-N,N'-dicarbethoxy-2,4-diaminopentane

-

Materials: meso-N,N'-dicarbethoxy-2,4-diaminopentane, concentrated hydrochloric acid.

-

Procedure:

-

A solution of meso-N,N'-dicarbethoxy-2,4-diaminopentane in concentrated hydrochloric acid is refluxed.

-

The progress of the hydrolysis is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the excess acid is removed under reduced pressure.

-

The resulting hydrochloride salt of meso-2,4-pentanediamine is then neutralized with a base (e.g., sodium hydroxide) to yield the free diamine.

-

The product is extracted with an organic solvent and purified by distillation.

-

Synthesis of (R,R)- and (S,S)-2,4-Pentanediamine

The enantiomerically pure forms are typically prepared through resolution of a racemic mixture or by asymmetric synthesis. One established method involves the reductive amination of pentane-2,4-dione, which can then be resolved into its enantiomers.[1]

Experimental Protocol: General Reductive Amination of Pentane-2,4-dione

-

Materials: Pentane-2,4-dione, ammonia source (e.g., ammonium acetate), reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a nickel catalyst), solvent (e.g., methanol).[1]

-

Procedure:

-

Pentane-2,4-dione is dissolved in the solvent along with the ammonia source.

-

The reducing agent is added portion-wise or the mixture is subjected to catalytic hydrogenation.

-

The reaction is stirred at a controlled temperature until the starting material is consumed.

-

The reaction is quenched, and the product is worked up by extraction and purified by distillation to yield a mixture of stereoisomers of this compound.

-

The resulting racemic mixture of the (R,R) and (S,S) enantiomers, along with the meso form, can then be separated. A common method for resolving the enantiomers involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Separation of Stereoisomers

Chromatographic techniques are essential for the separation and purification of the stereoisomers of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers. A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, can be employed.

Experimental Protocol: Chiral GC-MS Analysis

-

Column: Chiral capillary column (e.g., β-cyclodextrin-based).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: An optimized temperature gradient is used to achieve separation.

-

Detector: Mass Spectrometer (MS) for identification.

The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Caption: Chiral GC-MS workflow for stereoisomer separation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (R,R)-2,4-Pentanediamine | (S,S)-2,4-Pentanediamine | meso-2,4-Pentanediamine |

| Molecular Formula | C₅H₁₄N₂ | C₅H₁₄N₂ | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol [2] | 102.18 g/mol [2] | 102.18 g/mol [2] |

| Boiling Point | Data not available | Data not available | Data not available |

| Specific Rotation | Data not available | Data not available | 0° (achiral) |

Table 2: NMR Spectroscopic Data of this compound Stereoisomers (Predicted/General)

| Nucleus | (R,R)- and (S,S)-2,4-Pentanediamine (Predicted) | meso-2,4-Pentanediamine (Predicted) |

| ¹H NMR | Signals for CH₃, CH₂, and CH-NH₂ protons. | Distinct signals for CH₃, CH₂, and CH-NH₂ protons due to different chemical environments. |

| ¹³C NMR | Three distinct carbon signals corresponding to CH₃, CH₂, and CH-NH₂. | Three distinct carbon signals due to symmetry. |

Note: Detailed, experimentally verified NMR data for each pure stereoisomer is scarce in the literature. The provided information is based on general principles of NMR spectroscopy.

Applications in Asymmetric Catalysis and Drug Development

Chiral diamines are highly valued as ligands in transition metal-catalyzed asymmetric synthesis. The stereochemistry of the diamine ligand plays a crucial role in determining the enantioselectivity of the catalytic reaction.

Asymmetric Catalysis

The enantiomers of this compound can be used to form chiral metal complexes that catalyze a variety of asymmetric transformations, such as hydrogenation, C-C bond formation, and amination reactions. For instance, tris((RR)-2,4-pentanediamine)cobalt(III) complexes have been synthesized and their diastereomers separated, highlighting the utility of this diamine in coordination chemistry.[1]

Caption: Role of chiral this compound in asymmetric catalysis.

Drug Development

While direct applications of this compound in drug molecules are not widely documented, its derivatives and its use as a chiral building block are of significant interest to medicinal chemists. The ability to introduce stereochemically defined diamine functionalities is crucial in the synthesis of complex bioactive molecules where stereochemistry dictates pharmacological activity.

Conclusion

The stereoisomers of this compound represent valuable and versatile tools for the chemical and pharmaceutical industries. The development of robust and scalable methods for the synthesis and separation of the enantiomerically pure (R,R) and (S,S) forms, as well as the meso isomer, is critical for unlocking their full potential. Further research into the detailed characterization and application of these compounds will undoubtedly lead to new advancements in asymmetric catalysis and the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,4-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,4-pentanediamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies for determining these properties, drawing parallels with structurally similar aliphatic diamines. The guide also presents computational property data for this compound and outlines the experimental workflows for their empirical determination.

Introduction to this compound

This compound, with the chemical formula C5H14N2, is a diamine with two primary amine groups located on the second and fourth positions of a pentane chain.[1] Its structural characteristics suggest potential applications in coordination chemistry, as a building block in organic synthesis, and in the development of novel pharmaceutical agents. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, for process design and optimization, and for assessing its stability and potential interactions in biological systems.

Computed Physicochemical and Thermodynamic Properties

While experimental thermodynamic data for this compound is scarce, computational methods provide valuable estimates for its properties. The following table summarizes key computed descriptors for this compound.

| Property | Value | Source |

| Molecular Formula | C5H14N2 | PubChem[1] |

| Molecular Weight | 102.18 g/mol | PubChem[1] |

| IUPAC Name | pentane-2,4-diamine | PubChem[1] |

| CAS Number | 591-05-9 | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Topological Polar Surface Area | 52 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Note: These properties are computationally derived and have not been experimentally verified.

Experimental Determination of Thermodynamic Properties

The thermodynamic properties of diamines are typically determined using a combination of calorimetric and analytical techniques. The following sections detail the standard experimental protocols for measuring key thermodynamic parameters. While these methods have been applied to other diamines, they are directly applicable to this compound.

The standard enthalpy of formation is a fundamental thermodynamic property that can be determined experimentally using combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible within a high-pressure vessel (the "bomb"). The sample is typically encapsulated in a combustible container of known heat of combustion.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The combustion of the diamine releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

-

Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived from the heat of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction. For other diamines, combustion enthalpies have been measured with a bomb calorimeter.[2][3]

The heat capacity of a substance, which is the amount of heat required to raise its temperature by one degree, can be measured using calorimetry.

Experimental Protocol: Tian-Calvet Calorimetry

-

Sample Encapsulation: A known mass of this compound is hermetically sealed in a sample cell. An identical, empty cell is used as a reference.

-

Calorimeter Setup: The sample and reference cells are placed in the Tian-Calvet calorimeter, which is designed to measure heat flow.

-

Temperature Program: The calorimeter is subjected to a precise temperature program, typically a slow, linear temperature ramp over the desired range. For similar diamines, isobaric heat capacities were measured in the temperature range from 233 to 353 K.[2]

-

Heat Flow Measurement: The differential heat flow between the sample and reference cells is measured as a function of temperature. This differential heat flow is directly proportional to the sample's heat capacity.

-

Data Analysis: The heat capacity is calculated from the measured heat flow, the mass of the sample, and the heating rate.

The enthalpy of vaporization, the heat required to transform a substance from a liquid to a gas, is crucial for understanding phase behavior. It can be determined from vapor pressure measurements at different temperatures.

Experimental Protocol: Static Method for Vapor Pressure Measurement

-

Sample Degassing: The this compound sample is thoroughly degassed to remove any volatile impurities.

-

Apparatus: A static apparatus, consisting of a sample container connected to a pressure transducer and immersed in a thermostatically controlled bath, is used.

-

Equilibration: The sample is allowed to equilibrate at a series of precisely controlled temperatures.

-

Pressure Measurement: At each temperature, the vapor pressure of the sample is measured once equilibrium is reached.

-

Data Analysis: The Clausius-Clapeyron equation is used to relate the vapor pressure to the temperature. The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature. For other diamines, vapor pressures were studied by means of a static method, and temperature-dependent enthalpies of vaporization were derived.[2][3]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Caption: Workflow for determining heat capacity using Tian-Calvet calorimetry.

Caption: Workflow for determining the enthalpy of vaporization via vapor pressure measurement.

Conclusion and Future Directions

References

An In-depth Technical Guide on the Solubility of 2,4-Pentanediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-pentanediamine. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from analogous short-chain aliphatic diamines to infer its likely solubility profile. This document also outlines detailed experimental protocols for solubility determination and presents a logical workflow for assessing solubility.

Introduction to this compound and its Solubility

This compound is a diamine with the chemical formula C5H14N2. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation, and drug development. The solubility of an amine is primarily governed by its ability to form hydrogen bonds with the solvent, its molecular size, and the polarity of both the solute and the solvent.

Generally, lower molecular weight amines exhibit good solubility in polar organic solvents, such as alcohols, due to hydrogen bonding. Their solubility tends to decrease as the carbon chain length increases, which enhances the hydrophobic character of the molecule. Primary and secondary amines, like this compound, can act as both hydrogen bond donors and acceptors, contributing to their solubility in protic solvents.

Quantitative Solubility Data (Inferred from Analogous Compounds)

| Solvent | Analogous Compound | Solubility Data | Reference |

| Water | 1,4-Diaminobutane | 1,000,000 mg/L | [1] |

| Water | 1,4-Diaminobutane | 40 g/L (20°C) | [2] |

| Water | 1,5-Pentanediamine | Soluble | [3][4] |

| Water | 1,4-Diaminobutane dihydrochloride | 32 mg/mL | [5] |

| Ethanol | 1,5-Pentanediamine | Soluble | [3] |

| Methanol | 1,4-Diaminobutane dihydrochloride | Insoluble | [6] |

| Dimethyl Sulfoxide (DMSO) | 1,4-Diaminobutane dihydrochloride | Insoluble | [5] |

| Water + Methanol | 1,5-Pentanediamine adipate dihydrate | Solubility increases with temperature and water content. | [7][8] |

| Water + Ethanol | 1,5-Pentanediamine adipate dihydrate | Solubility increases with temperature; exhibits cosolvency. | [7] |

| Water + DMF | 1,5-Pentanediamine adipate dihydrate | Solubility increases with temperature and water content. | [7] |

Inference for this compound: Based on the data for its analogs, this compound is expected to be highly soluble in water and polar protic solvents like ethanol. Its solubility in aprotic polar solvents like DMSO may be more limited, especially for its salt forms. The branched structure of this compound compared to the linear structures of 1,4-diaminobutane and 1,5-pentanediamine might slightly influence its solubility, but the overall trends are expected to be similar.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The following are detailed protocols for common and effective methods.

3.1. Gravimetric Method (Static Equilibrium Method)

This is a straightforward method that involves directly measuring the mass of the solute dissolved in a known volume of solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely evaporated, weigh the dish or vial containing the solute residue.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

3.2. Spectrophotometric Method

This method is suitable if this compound or a derivative absorbs light in the UV-Vis spectrum.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same materials for solution preparation as in the gravimetric method.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution and filter it.

-

-

Measure Absorbance:

-

Dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

3.3. Titration Method

Given that this compound is a base, its concentration in a saturated solution can be determined by titration with a standard acid.

Materials and Equipment:

-

Burette

-

Pipettes and beakers

-

Standardized solution of a strong acid (e.g., HCl)

-

pH indicator (e.g., bromocresol green) or a pH meter

-

The same materials for solution preparation as in the gravimetric method.

Procedure:

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the gravimetric method to prepare a saturated solution and filter it.

-

-

Titrate the Solution:

-

Accurately pipette a known volume of the clear, saturated filtrate into a beaker.

-

Add a few drops of a suitable pH indicator.

-

Titrate the solution with the standardized acid solution until the endpoint is reached (indicated by a color change or a sharp change in pH).

-

-

Calculate Solubility:

-

Use the volume of the titrant and its concentration to calculate the moles of this compound in the titrated sample.

-

Calculate the concentration of this compound in the saturated solution, which represents its solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of a chemical compound.

References

- 1. chemos.de [chemos.de]

- 2. 1,4-Diaminobutane, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 3. China 1,5-Pentanediamine CAS 462-94-2 Manufacturer - Yolatech.com [yolatech.com]

- 4. Page loading... [wap.guidechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. chembk.com [chembk.com]

- 7. Thermodynamic Properties of 1,5-Pentanediamine Adipate Dihydrate in Three Binary Solvent Systems from 278.15 K to 313.15 K - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

Rotational Isomerism in Substituted 2,4-Pentanediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies used to investigate rotational isomerism in substituted 2,4-pentanediamine derivatives. These flexible diamines are crucial building blocks in medicinal chemistry and materials science, and understanding their conformational landscape is paramount for rational design and development. This document outlines the key stereochemical features of the this compound backbone, details the experimental and computational approaches for characterizing its rotational isomers, and presents data in a structured format for clarity and comparison.

Introduction

Substituted 2,4-pentanediamines are acyclic molecules characterized by a five-carbon chain with amino groups at the second and fourth positions. The presence of substituents on the carbon backbone or the nitrogen atoms introduces significant conformational flexibility. The rotation around the C-C and C-N bonds gives rise to various rotational isomers, or conformers, which can have distinct energies and biological activities. A thorough understanding of the preferred conformations, the energy barriers to their interconversion, and the populations of different rotameric states is critical for predicting molecular interactions, designing potent ligands, and developing effective therapeutics.

The core of this compound possesses two stereogenic centers at the C2 and C4 positions, leading to three possible stereoisomers: the (2R,4R) and (2S,4S) enantiomers, and an optically inactive meso form.[1] The conformational preferences of these diastereomers can be influenced by intramolecular hydrogen bonding, particularly in the meso form.[1]

Experimental Characterization of Rotational Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of flexible molecules like substituted 2,4-pentanediamines in solution.

Key NMR Experiments

-

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence of signals. This allows for the determination of the energy barriers (ΔG‡) for bond rotation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments provide information about the through-space proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, making it an excellent tool for determining the relative orientation of different parts of the molecule in various conformers.

-

Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred dihedral angles and thus the dominant conformations.

Sample Experimental Protocol: Variable Temperature 1H NMR

-

Sample Preparation: Dissolve a known concentration of the substituted this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify and assign all proton resonances.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

-

Coalescence Temperature: Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).

-

Low-Temperature Limit: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the frequency difference between the exchanging signals at the low-temperature limit.

Computational Modeling of Rotational Isomers

In conjunction with experimental data, computational chemistry provides invaluable insights into the conformational landscape of substituted 2,4-pentanediamines.

Computational Methods

-

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of different conformers and to calculate their relative energies. This allows for the determination of the most stable rotamers and the energy barriers between them.

-

Potential Energy Surface (PES) Scans: By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the transition states connecting them.

-

Ab Initio Methods: High-level ab initio calculations can provide very accurate energies for conformational analysis, though they are more computationally expensive than DFT.

Typical Computational Workflow

Caption: A typical workflow for the computational analysis of rotational isomers.

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table of Rotational Energy Barriers

| Substituent (R) on N,N' | Dihedral Angle | Method | ΔG‡ (kcal/mol) |

| Methyl | C2-C3 | VT NMR | Hypothetical Value |

| Ethyl | C2-C3 | VT NMR | Hypothetical Value |

| Isopropyl | C2-C3 | VT NMR | Hypothetical Value |

| Methyl | C2-C3 | DFT (B3LYP/6-31G) | Hypothetical Value |

| Ethyl | C2-C3 | DFT (B3LYP/6-31G) | Hypothetical Value |

| Isopropyl | C2-C3 | DFT (B3LYP/6-31G*) | Hypothetical Value |

Table of Dihedral Angles for a Hypothetical N,N'-dimethyl-2,4-pentanediamine

| Conformer | Dihedral Angle (N-C2-C3-C4) | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) | Population (%) |

| A | Hypothetical Value | Hypothetical Value | 0.00 | Hypothetical Value |

| B | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| C | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Visualization of Rotational Isomers

Visualizing the different conformers is essential for understanding the spatial arrangement of atoms and functional groups.

Caption: A simplified representation of different rotational isomers.

Conclusion

The study of rotational isomerism in substituted 2,4-pentanediamines is a multifaceted endeavor that combines advanced experimental techniques, particularly NMR spectroscopy, with robust computational modeling. A detailed understanding of the conformational preferences and dynamic behavior of these molecules is fundamental to their application in drug design and materials science. This guide provides a foundational framework for researchers to approach the conformational analysis of this important class of compounds. The integration of experimental and theoretical data, presented in a clear and organized manner, will continue to drive the rational design of novel molecules with tailored properties and functions.

References

A Technical Guide to Quantum Chemical Calculations for 2,4-Pentanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental and Computational Protocols

A thorough computational analysis of 2,4-pentanediamine would involve a multi-step process to identify its stable conformers and calculate their properties.

1. Conformational Search:

Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. A comprehensive conformational search is the first critical step.

-

Methodology: A common approach is to use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the conformational space. This initial, computationally less expensive step generates a large number of potential low-energy structures.

2. Quantum Mechanical Geometry Optimization and Frequency Calculations:

The conformers obtained from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations.

-

Methodology: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.[2][3][4] A suitable functional, such as B3LYP, should be paired with a basis set like 6-31G(d,p) for initial optimizations. To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

3. High-Level Single-Point Energy Calculations: